2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the condensation of guanine with 2-deoxyribose. This reaction is often catalyzed by acidic conditions to facilitate the formation of the glycosidic bond between the nucleobase and the sugar moiety .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a common oxidative DNA damage product.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are often used for substitution reactions.
Major Products
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Reduced derivatives of the original compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It serves as a substrate for various enzymes involved in DNA replication and repair.
Medicine: It is studied for its role in genetic diseases and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its incorporation into DNA. It pairs with cytosine during DNA replication, ensuring the accurate transmission of genetic information. The compound interacts with various enzymes, including DNA polymerases and repair enzymes, to maintain genomic stability .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar structure but with a ribose sugar instead of deoxyribose.
Adenosine: Another purine nucleoside with adenine as the nucleobase.
Cytidine: A pyrimidine nucleoside with cytosine as the nucleobase.
Uniqueness
2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific role in DNA as a deoxyribonucleoside. Its ability to form stable base pairs with cytosine and its involvement in various biochemical pathways highlight its importance in molecular biology .
Properties
IUPAC Name |
2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-NGJCXOISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.